Cas no 2680726-29-6 (benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate)

benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28299232
- 2680726-29-6
- benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate
- benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate
-
- インチ: 1S/C15H12BrF2NO2/c16-12-7-14(18)13(17)6-11(12)8-19-15(20)21-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,20)
- InChIKey: GWQWBAPVHOQBTA-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1CNC(=O)OCC1C=CC=CC=1)F)F
計算された属性
- 精确分子量: 355.00195g/mol
- 同位素质量: 355.00195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 340
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 38.3Ų
benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28299232-0.5g |
benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |
2680726-29-6 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28299232-10.0g |
benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |
2680726-29-6 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28299232-0.05g |
benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |
2680726-29-6 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28299232-5g |
benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |
2680726-29-6 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28299232-0.1g |
benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |
2680726-29-6 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28299232-2.5g |
benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |
2680726-29-6 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28299232-5.0g |
benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |
2680726-29-6 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28299232-1g |
benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |
2680726-29-6 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28299232-0.25g |
benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |
2680726-29-6 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28299232-1.0g |
benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |
2680726-29-6 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 |
benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate 関連文献
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamateに関する追加情報
Professional Introduction to Benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate (CAS No. 2680726-29-6)
Benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate, a compound with the chemical formula C14H10BrF2NO2, is a highly specialized intermediate in the field of pharmaceutical chemistry. This compound is characterized by its complex aromatic structure, featuring a benzyl group attached to a carbamate moiety, which is further linked to a 2-bromo-4,5-difluorophenyl group. The presence of bromine and fluorine atoms in its molecular framework imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more intricate molecules.
The CAS No. 2680726-29-6 of this compound provides a unique identifier that ensures consistency and accuracy in its documentation and communication within the scientific community. This numbering system is crucial for distinguishing it from other compounds with similar structures or functionalities. The benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate itself is synthesized through multi-step organic reactions, often involving the condensation of benzyl carbamate with appropriately substituted phenols or anilines under controlled conditions. The introduction of bromine and fluorine atoms requires precise handling to avoid unwanted side reactions, highlighting the importance of advanced synthetic methodologies.
In recent years, the pharmaceutical industry has shown increasing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The 2-bromo-4,5-difluorophenyl moiety in this compound is particularly noteworthy, as it has been extensively studied for its potential applications in drug design. For instance, fluorinated aromatic rings are known to modulate the pharmacokinetic properties of drugs by influencing their lipophilicity and binding interactions with enzymes and receptors. This has led to the exploration of such compounds in the development of novel therapeutics targeting various diseases, including cancer and infectious disorders.
Recent research has demonstrated that derivatives of benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate exhibit promising biological activities. Specifically, studies have indicated that certain modifications of this scaffold can lead to compounds with potent inhibitory effects on specific enzymes implicated in disease pathways. For example, modifications at the bromine-substituted position have been shown to enhance binding affinity to target proteins, thereby increasing the efficacy of potential drug candidates. These findings underscore the importance of benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate as a versatile intermediate in medicinal chemistry.
The synthesis and application of this compound also highlight the growing role of computational chemistry in drug discovery. Advanced computational methods allow researchers to predict the structural and functional properties of molecules before they are synthesized in the laboratory. This approach not only saves time and resources but also enables the optimization of synthetic routes for higher yields and purity. In the case of benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate, computational modeling has been used to predict optimal reaction conditions and identify potential intermediates that could improve the overall efficiency of its production.
The chemical properties of benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate make it a valuable tool for exploring new chemical space in drug development. Its ability to undergo further functionalization allows chemists to create a wide range of derivatives with tailored properties. For instance, introducing additional substituents at different positions on the aromatic ring can alter its electronic distribution and influence its interactions with biological targets. This flexibility has led to numerous patents and research publications exploring its potential applications in various therapeutic areas.
The industrial production of benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate requires stringent quality control measures to ensure consistency and purity. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee that the final product meets the required specifications for pharmaceutical use. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to verify the identity and purity of the compound at each stage of production.
The environmental impact of producing and using benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate is also an important consideration. Efforts are being made to develop greener synthetic methodologies that minimize waste and reduce energy consumption. For example, catalytic processes have been explored as an alternative to traditional multi-step syntheses, offering improved efficiency and reduced environmental footprint. These advancements align with broader trends in sustainable chemistry aimed at reducing the ecological impact of chemical manufacturing.
In conclusion,benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate (CAS No. 2680726-29-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its role as an intermediate in drug development underscores the importance of specialized compounds in addressing complex diseases. As research continues to uncover new therapeutic possibilities,benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate will likely remain at the forefront of medicinal chemistry innovation.
2680726-29-6 (benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate) Related Products
- 2098106-91-1(Methyl(2-methylhex-5-en-1-yl)amine hydrochloride)
- 771574-22-2(4-Nitro-3-(trifluoromethyl)benzylamine)
- 2639457-33-1(1-[(tert-butoxy)carbonyl]-5-methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid)
- 2138258-96-3(5-(2-Bromoethoxy)-2-methylpyridine)
- 2633-57-0(Benzene,(tri-2-propen-1-ylsilyl)-)
- 2445784-34-7(3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid)
- 2331211-57-3((1S,3R)-3-Amino-cyclohexanol hydrochloride)
- 1782665-21-7(methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate)
- 1456695-29-6(Ethyl 3-formylcyclobutane-1-carboxylate)
- 201016-22-0(N-Me-lys(z)-oh)




